Methyl 3-({[4-(4-nitrophenoxy)phenyl]carbonyl}amino)benzoate
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Overview
Description
Methyl 3-({[4-(4-nitrophenoxy)phenyl]carbonyl}amino)benzoate is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. Its unique structure, featuring a nitrophenoxy group and a benzoate ester, makes it a subject of interest for researchers exploring new synthetic pathways and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({[4-(4-nitrophenoxy)phenyl]carbonyl}amino)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the nitration of phenol to produce 4-nitrophenol, which is then reacted with 4-bromobenzoyl chloride to form 4-(4-nitrophenoxy)benzoyl chloride. This intermediate is subsequently reacted with methyl 3-aminobenzoate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[4-(4-nitrophenoxy)phenyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Methyl 3-({[4-(4-nitrophenoxy)phenyl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which Methyl 3-({[4-(4-nitrophenoxy)phenyl]carbonyl}amino)benzoate exerts its effects involves interactions with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the benzoate ester can undergo hydrolysis, releasing active intermediates that interact with biological pathways. These interactions can modulate enzyme activity, signal transduction, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(Phenoxycarbonyl)amino]benzoate
- Methyl 4-(3-Amino-4-nitrophenoxy)benzoate
Uniqueness
Methyl 3-({[4-(4-nitrophenoxy)phenyl]carbonyl}amino)benzoate is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 3-[[4-(4-nitrophenoxy)benzoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c1-28-21(25)15-3-2-4-16(13-15)22-20(24)14-5-9-18(10-6-14)29-19-11-7-17(8-12-19)23(26)27/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRFJPCEOWQHHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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